

Topotecan-d5 CAS number and molecular weight

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Compound of Interest

Compound Name: Topotecan-d5

Cat. No.: B140740

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In-Depth Technical Guide: Topotecan-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Topotecan-d5**, a deuterated analog of the potent anti-cancer agent Topotecan. This document is intended for use by professionals in the fields of pharmaceutical research, analytical chemistry, and oncology.

Core Compound Data

Topotecan-d5 is a stable isotope-labeled version of Topotecan, which is a semi-synthetic derivative of camptothecin. The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Table 1: Quantitative Data for **Topotecan-d5**

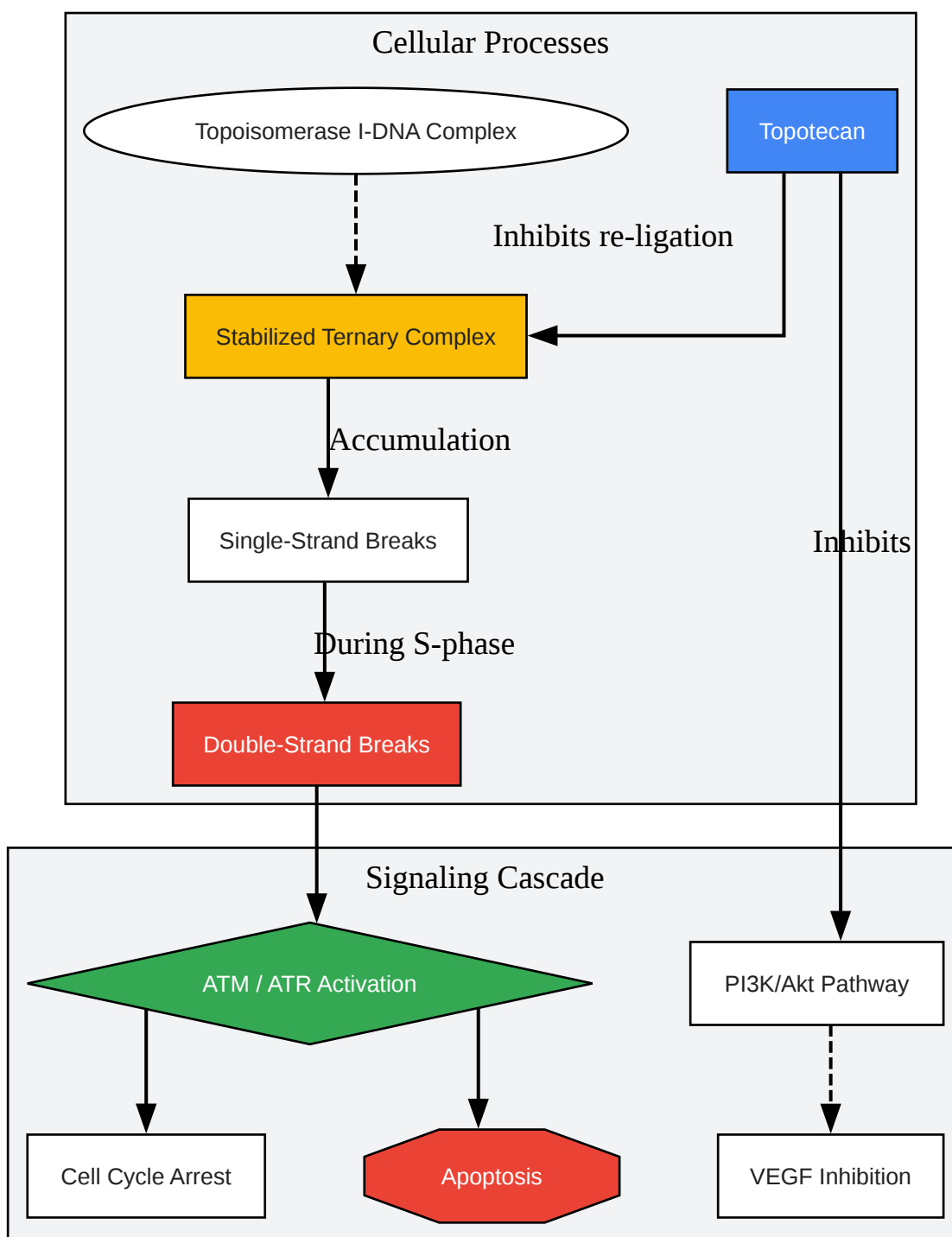
Parameter	Value	Reference
CAS Number	1133355-98-2	[1][2][3]
Molecular Formula	C23H18D5N3O5	[1][3]
Molecular Weight	426.48 g/mol	[1][2][3]
Unlabeled CAS Number	119413-54-6	[1]
Unlabeled Molecular Weight	421.4 g/mol	[4]

Mechanism of Action and Signaling Pathways

Topotecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional strain in DNA during replication and transcription.[5][6] By binding to the topoisomerase I-DNA complex, Topotecan prevents the re-ligation of single-strand breaks, leading to the accumulation of these breaks.[5] When the DNA replication machinery encounters these stabilized complexes, lethal double-strand breaks are induced, ultimately triggering programmed cell death (apoptosis).[5][6]

The accumulation of DNA damage activates the DNA Damage Response (DDR) signaling network.[1] Key proteins in this pathway, such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related), are activated and initiate a cascade of events leading to cell cycle arrest, providing the cell an opportunity to repair the damage.[1] However, in the presence of extensive damage induced by Topotecan, this signaling cascade ultimately converges on the activation of apoptotic pathways.[1]

Furthermore, research suggests that Topotecan's mechanism may also involve the inhibition of the PI3K/Akt signaling pathway and, consequently, the Vascular Endothelial Growth Factor (VEGF) cascade, which is crucial for tumor angiogenesis.[7]



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Topotecan's mechanism of action and impact on cellular signaling pathways.

Experimental Protocols: Quantification of Topotecan in Biological Matrices

The use of a stable isotope-labeled internal standard like **Topotecan-d5** is critical for accurate quantification of Topotecan in complex biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.

A Representative LC-MS/MS Protocol for Topotecan Quantification:

This protocol is a synthesized example based on common practices described in the literature. [\[2\]\[4\]](#)

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma, add 25 µL of an internal standard working solution (**Topotecan-d5** in a suitable solvent).
- Add 300 µL of cold acetonitrile containing 0.1% acetic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.

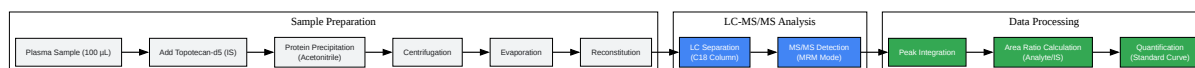
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Topotecan from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Topotecan: m/z 422.2 \rightarrow 377.0[2]
 - **Topotecan-d5**: m/z 427.2 \rightarrow 382.0 (predicted)
- Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.

4. Data Analysis:

- The concentration of Topotecan in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same biological matrix.



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A typical experimental workflow for the quantification of Topotecan.

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